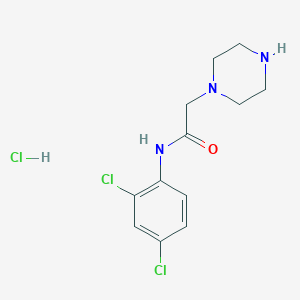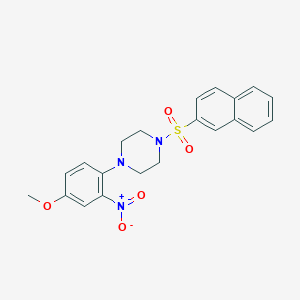
N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride
説明
N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride, also known as DCPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCPPA is a small molecule that acts as a selective antagonist of the GPR55 receptor, which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
作用機序
N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride acts as a selective antagonist of the GPR55 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer progression. This compound binds to the GPR55 receptor and inhibits its downstream signaling pathways, leading to the reduction of various cellular responses such as cell proliferation, migration, and cytokine production.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the growth and metastasis of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce pain sensation. In vivo, this compound has been shown to reduce tumor growth and metastasis, reduce inflammation and pain sensation, and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride in lab experiments is its selectivity towards the GPR55 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This allows for the identification of the specific role of the GPR55 receptor in various physiological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride. One direction is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer, chronic pain, and inflammatory disorders. Another direction is to study the mechanism of action of this compound in more detail, including its downstream signaling pathways and interaction with other receptors. Additionally, the development of more potent and selective this compound analogs could lead to the discovery of novel therapeutic agents.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, chronic pain, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines such as breast, lung, and prostate cancer. In chronic pain research, this compound has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain. In inflammatory disorder research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O.ClH/c13-9-1-2-11(10(14)7-9)16-12(18)8-17-5-3-15-4-6-17;/h1-2,7,15H,3-6,8H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNZAYIRQSKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-ethyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4136193.png)
![4-[2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4136202.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B4136207.png)




![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4136232.png)
![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4136243.png)
![3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4136247.png)
![2-[({[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4136257.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4136262.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136287.png)
